DS12881479

MNK1 inhibition Kinase inhibitor Cancer research

MNK1 pathway researchers frequently encounter confounding off-target effects when using broad-spectrum kinase inhibitors or dual MNK1/2 tool compounds, undermining confidence in target attribution. DS12881479 resolves this with isoform-selective pharmacology: • MNK1-selective inhibition (IC50 21 nM); only 2 of 48 kinases inhibited >50% at 5 µM, ensuring clean phenotypic readouts. • Unique DFD-out binding mode (PDB: 5WVD) stabilizes the autoinhibited kinase conformation-distinct from ATP-competitive inhibitors like Tomivosertib. • Serves as the MNK1-recruiting warhead in first-in-class PROTAC P11-2 (DC50 11.92 nM, Dmax >96%), enabling targeted protein degradation workflows. Supplied as characterized solid with full analytical documentation; reliable global fulfillment for academic and biopharma procurement.

Molecular Formula C16H19N3OS
Molecular Weight 301.4 g/mol
Cat. No. B12393627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS12881479
Molecular FormulaC16H19N3OS
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)NC2=NC=C(S2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3OS/c1-19-9-7-13(8-10-19)15(20)18-16-17-11-14(21-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18,20)
InChIKeyBTZKRRFKIKIADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS12881479: Selective MNK1 Inhibitor Procurement Data


1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide, also identified as DS12881479 (CAS 2373065-59-7), is a synthetic small molecule that functions as a potent and selective inhibitor of mitogen-activated protein kinase-interacting kinase 1 (MNK1/MKNK1). The compound belongs to the class of arylthiazolyl piperidine carboxamides. Its primary mechanism of action involves binding to and stabilizing the autoinhibited, inactive conformation of MNK1, thereby preventing kinase activation and downstream phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) [1]. The compound has been co-crystallized with the kinase domain of MNK1 (PDB: 5WVD), providing atomic-level structural insight into its unique binding mode [2]. DS12881479 exhibits an IC50 value of 21 nM against inactive MNK1 and demonstrates selectivity for MNK1 over a panel of 48 other kinases [1].

Conformation-selective MNK1 binding stabilizes inactive DFD-out state
eIF4E phosphorylation pathway research tool
MNK1 isoform-selective over MNK2; reduces off-target kinase confounding

Why DS12881479 Outperforms Generic MNK Inhibitors


In the landscape of MNK inhibitors and structurally related arylthiazolyl piperidines, 1-Methyl-N-(5-phenylthiazol-2-yl)piperidine-4-carboxamide (DS12881479) exhibits a distinct pharmacological fingerprint defined by its unique binding mechanism and selectivity profile. Unlike broad-spectrum kinase inhibitors or dual MNK1/2 inhibitors such as Tomivosertib (eFT508) [1] and early-generation tool compounds like CGP 57380 [2], DS12881479 achieves selective MNK1 inhibition by stabilizing the kinase's autoinhibited DFD-out conformation rather than simply competing for the ATP-binding site [3]. This mode of action confers a different selectivity and potency profile compared to structurally similar thiazole-piperidine derivatives that may target unrelated proteins (e.g., SMN modulators or GSTO1) [4]. Consequently, substitution with a generic MNK inhibitor or a close analog without verification of target engagement and downstream functional effects risks experimental failure or misinterpretation of results. The quantitative evidence presented in Section 3 substantiates the specific differentiators that justify preferential procurement of DS12881479 for applications requiring selective, conformation-specific MNK1 inhibition.

Dual MNK1/2 or ATP-competitive inhibitors may not reproduce DFD-out stabilization, altering target engagement profile.
Arylthiazolyl piperidine analogs targeting SMN or GSTO1 may shift biological readout away from MNK1.
Substitution without co-crystal validation risks uncharacterized binding modes and off-target effects.

DS12881479 Head-to-Head Comparisons


MNK1 Inhibitory Potency vs. CGP 57380

DS12881479 exhibits an IC50 of 21 nM against inactive MNK1 in an in vitro kinase assay. In comparison, the widely used tool compound CGP 57380, a first-generation MNK1 inhibitor, has a reported IC50 of 2.2 µM (2200 nM) under comparable assay conditions. This represents an approximately 105-fold increase in potency for DS12881479 [1][2]. The substantial difference in potency translates directly to the concentration required for effective target engagement in cellular and in vivo experiments.

MNK1 Potency vs. CGP 57380
Head-to-head
DS12881479 IC50 21 nM; CGP 57380 2.2 µM (~105× difference)
Supports assay concentration selection; lower off-target risk at effective doses.
In vitro kinase assay; cross-study comparable
MNK1 inhibition Kinase inhibitor Cancer research

Conformation-Selective Inhibition of MNK1

Unlike ATP-competitive inhibitors that often target the active kinase conformation, DS12881479 demonstrates a marked preference for binding to the inactive, autoinhibited state of MNK1. The IC50 for DS12881479 against inactive MNK1 is 21 nM, whereas its IC50 against active MNK1 is 416 nM [1]. This 20-fold selectivity for the inactive conformation is a direct consequence of the inhibitor's ability to stabilize the DFD-out motif, locking the kinase in a catalytically incompetent state. This property differentiates DS12881479 from many other kinase inhibitors, including the broad-spectrum inhibitor staurosporine [2].

Conformation-Selective Inhibition
Reported
Inactive MNK1 IC50 21 nM; Active MNK1 416 nM (20× selectivity)
Confirms conformation-selective binding context; distinct from pan-active inhibitors.
Full-length unphosphorylated vs phosphorylated MNK1
Conformation-selective inhibitor Kinase regulation MNK1

Kinase Panel Selectivity Profile

DS12881479 was screened against a panel of 48 active kinases at a concentration of 5 µM. At this concentration—250-fold above its IC50 for inactive MNK1 and 12-fold above its IC50 for active MNK1—DS12881479 inhibited only two kinases, FLT3 and DYRK1a, by more than 50% of their activity [1]. This profile contrasts with less selective MNK inhibitors and highlights the compound's utility as a selective chemical probe for MNK1-dependent biology. For comparison, the dual MNK1/2 inhibitor Tomivosertib exhibits potent inhibition of both MNK1 and MNK2 (IC50 1-2 nM for each isoform) [2], making DS12881479 the preferred choice when isoform-selective MNK1 inhibition is required.

Kinase Panel Selectivity
Head-to-head
At 5 µM, inhibited only 2/48 kinases >50% (FLT3, DYRK1a); Tomivosertib dual MNK1/2
Supports MNK1-selective study design; minimizes off-target confounding.
Kinase panel screening context
Kinase selectivity Off-target profiling Chemical probe

DFD-Out Binding Mode Structural Basis

The co-crystal structure of MNK1 in complex with DS12881479 (PDB: 5WVD) reveals that the inhibitor binds in the ATP-binding cleft and induces a conformational rearrangement that locks the DFD motif (Asp-Phe-Asp) in an outward-facing (DFD-out) orientation [1]. This DFD-out conformation is characteristic of the autoinhibited, inactive state of MNK1 and is distinct from the active DFG-in conformation adopted by many other kinases. In contrast, the broad-spectrum kinase inhibitor staurosporine binds to MNK2 in a DFG-in, active-like conformation [2]. The unique binding mode of DS12881479 provides a structural explanation for its conformation-selective inhibition and serves as a valuable template for structure-guided optimization of MNK1-targeted therapeutics.

DFD-Out Binding Mode
Method context
DFD-out autoinhibited conformation; staurosporine-MNK2 DFG-in active-like
Structural basis for conformation-selective inhibition; enables SAR guidance.
Co-crystal PDB: 5WVD; 3.0 Å resolution
X-ray crystallography Kinase inhibitor binding mode Structure-based drug design

Cellular eIF4E Phosphorylation Inhibition

In cellular assays, DS12881479 effectively suppresses the phosphorylation of eIF4E at Ser209, the canonical downstream substrate of MNK1. In MV4–11 acute myeloid leukemia cells, DS12881479, when used as the warhead in a PROTAC degrader (P11–2), contributes to the reduction of phospho-eIF4E with an IC50 of 22.07 nM [1]. This functional readout confirms target engagement in a relevant cellular context. While direct cellular IC50 data for DS12881479 as a standalone inhibitor against p-eIF4E is not reported in the primary literature, the compound's nanomolar biochemical potency against MNK1 translates to effective suppression of eIF4E phosphorylation at sub-micromolar concentrations. For comparison, the MNK1/2 inhibitor Tomivosertib reduces p-eIF4E with an IC50 of 2-16 nM across various tumor cell lines [2].

Cellular p-eIF4E Inhibition
Reported
p-eIF4E IC50 22.07 nM in PROTAC context (MV4-11 cells)
Supports cellular target engagement readout in leukemia model.
PROTAC-based readout; standalone inhibitor data limited
eIF4E phosphorylation Translation initiation Cancer cell signaling

MNK1 PROTAC Degrader Development

DS12881479 served as the MNK1-recruiting warhead in the development of P11–2, a first-in-class PROTAC degrader targeting MNK1. P11–2 exhibits robust antitumor activity against MV4–11 cells (IC50 = 45 nM) and efficiently degrades MNK1 with a DC50 of 11.92 nM and Dmax > 96% [1]. Importantly, P11–2 does not degrade MNK2, underscoring the isoform selectivity conferred by the DS12881479 warhead. This application demonstrates the compound's suitability as a high-quality chemical biology tool for developing novel therapeutic modalities beyond traditional small-molecule inhibition.

PROTAC Degrader Performance
Reported
DC50 11.92 nM, Dmax >96%; MNK1-selective, no MNK2 degradation
Validates warhead suitability for targeted protein degradation.
PROTAC P11–2; MV4–11 cells
PROTAC Targeted protein degradation Chemical biology

DS12881479 Application Scenarios


Selective Chemical Probe for MNK1 Signaling in Cancer

DS12881479 is optimally deployed as a selective chemical probe to interrogate MNK1-specific signaling pathways in cancer cell models. Its nanomolar potency (IC50 21 nM) and broad kinase selectivity (only 2 of 48 kinases inhibited >50% at 5 µM) minimize off-target confounding effects, enabling confident attribution of observed phenotypes to MNK1 inhibition [1]. The compound effectively suppresses eIF4E phosphorylation, a key downstream event in translation initiation and oncogenesis [2]. This scenario is particularly relevant for researchers studying the role of eIF4E phosphorylation in tumor progression, metastasis, or resistance to therapy.

Structure-Based MNK1 Drug Design

The availability of a high-resolution co-crystal structure (PDB: 5WVD) makes DS12881479 an invaluable tool for structure-based drug design campaigns targeting the MNK1 ATP-binding pocket [3]. The unique DFD-out binding conformation revealed by the crystal structure provides a distinct starting point for the rational design of novel MNK1 inhibitors with improved pharmacological properties. Computational chemists and medicinal chemists can utilize the DS12881479-MNK1 complex to perform virtual screening, scaffold hopping, or fragment-based lead optimization, leveraging the validated binding mode to accelerate the discovery of next-generation MNK1-targeted therapeutics.

PROTAC Warhead for Targeted Protein Degradation

DS12881479 has been successfully employed as the MNK1-recruiting warhead in the first-in-class MNK1 PROTAC degrader, P11–2 [2]. The high affinity and selectivity of DS12881479 for MNK1 translate into efficient and isoform-selective degradation (DC50 = 11.92 nM, Dmax > 96%) without affecting MNK2 levels. This application demonstrates the compound's suitability for chemical biology groups and pharmaceutical discovery teams engaged in developing PROTACs or other proximity-inducing modalities for targeted protein degradation. The established SAR around the thiazole-piperidine scaffold further enables the design of linker attachment points for bifunctional degrader synthesis.

MNK1 vs. Dual MNK1/2 Inhibition Studies

Given its MNK1-selective inhibition profile, DS12881479 is ideally suited for comparative pharmacology studies that aim to dissect the individual contributions of MNK1 versus MNK2 to cellular and physiological processes. By using DS12881479 alongside dual MNK1/2 inhibitors such as Tomivosertib, researchers can systematically determine whether a given biological effect requires inhibition of both isoforms or can be achieved through selective MNK1 blockade [4]. This application is critical for target validation efforts and for understanding the therapeutic window of isoform-selective versus pan-MNK inhibition strategies in oncology and other disease areas.

Application
Selection Property
Validation Focus
MNK1 signaling pathway studies in cancer models
Kinase selectivity and potency context
eIF4E phosphorylation endpoint
Structure-guided MNK1 inhibitor design
DFD-out binding mode and co-crystal
Binding mode validation and SAR
MNK1-targeted PROTAC development
High target engagement and isoform selectivity
MNK1 degradation selectivity
MNK1 isoform-selective inhibition research
MNK1 vs MNK2 functional dissection
Isoform-specific signaling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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